(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester
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Overview
Description
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester is an organic compound that belongs to the class of phenylacrylic acid esters This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and an ethyl ester group attached to the acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester typically involves the esterification of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid.
Reduction: Formation of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid: The free acid form of the ester, which may have different solubility and reactivity properties.
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic alcohol: The reduced form of the ester, which may exhibit different biological activities.
2,3-Dimethoxybenzoic acid: A related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of the phenylacrylic acid moiety with the ethyl ester group, which imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIWXVGAWRSMB-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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